molecular formula C15H11FN2O2 B1475570 Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate CAS No. 1895711-20-2

Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate

Cat. No.: B1475570
CAS No.: 1895711-20-2
M. Wt: 270.26 g/mol
InChI Key: DYVMVFOVAYTEIL-UHFFFAOYSA-N
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Description

Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate (CAS: 1895711-20-2) is a fluorinated heterocyclic compound with the molecular formula C₁₅H₁₁FN₂O₂ and a molecular weight of 270.27 g/mol . It features a methyl ester group at position 7 and a 4-fluorophenyl substituent at position 2 of the imidazo[1,2-a]pyridine core.

Properties

IUPAC Name

methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2/c1-20-15(19)11-6-7-18-9-13(17-14(18)8-11)10-2-4-12(16)5-3-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVMVFOVAYTEIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate (often abbreviated as MIA) is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its potential therapeutic applications. This article explores the biological activities of MIA, focusing on its anticancer and anti-inflammatory properties, along with relevant research findings and case studies.

Chemical Structure and Properties

MIA is characterized by its unique imidazo[1,2-a]pyridine core structure, which is known for contributing to various biological activities. The presence of the 4-fluorophenyl group enhances its pharmacological profile.

  • Chemical Formula : C13H10FN3O2
  • CAS Number : 1895711-20-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of MIA and related compounds. For instance, research involving novel imidazo[1,2-a]pyridine derivatives demonstrated significant cytotoxic effects against various cancer cell lines.

In Vitro Studies

  • Cell Viability Assays : MIA was tested against the HCC1937 breast cancer cell line using MTT assays. The results indicated a strong inhibitory effect on cell proliferation with an IC50 value comparable to other potent anticancer agents.
  • Mechanism of Action :
    • Apoptosis Induction : MIA promotes apoptosis through the extrinsic pathway, as evidenced by increased levels of cleaved PARP and active caspases (7 and 8) in treated cells.
    • Cell Cycle Arrest : Western blot analyses revealed elevated levels of p53 and p21 proteins, indicating that MIA induces cell cycle arrest in cancer cells.
  • Clonogenic Survival Assay : This assay demonstrated that MIA significantly reduces the survival rate of HCC1937 cells, further confirming its potential as an anticancer agent.
CompoundCell LineIC50 (µM)Mechanism
MIAHCC193745Apoptosis induction, cell cycle arrest
IP-5HCC193745Apoptosis induction
IP-6HCC193747.7Apoptosis induction

Anti-inflammatory Activity

In addition to its anticancer properties, MIA exhibits significant anti-inflammatory effects. Recent studies have shown that it can modulate key inflammatory pathways.

Key Findings

  • NF-κB and STAT3 Pathways : MIA suppresses these signaling pathways in cancer cell lines (e.g., MDA-MB-231 and SKOV3), which are crucial for inflammatory responses.
  • Cytokine Production : ELISA assays indicated that treatment with MIA leads to reduced levels of pro-inflammatory cytokines.
  • Gene Expression Modulation : Real-time PCR results showed that MIA downregulates cyclooxygenase-2 (COX-2) and inducible NO synthase (iNOS), both of which are involved in inflammation.
ParameterControl GroupMIA Treatment
COX-2 mRNA ExpressionHighLow
iNOS mRNA ExpressionHighLow
Inflammatory CytokinesElevatedReduced

Case Studies

A notable case study involved the co-administration of MIA with curcumin in a model of breast cancer. The combination therapy not only enhanced the anticancer effects but also exhibited a synergistic reduction in inflammation markers.

Results from Co-administration Study

  • Enhanced Efficacy : The combination significantly lowered cell viability compared to either treatment alone.
  • Synergistic Effects on Inflammation : The study reported a marked decrease in NF-κB activity when MIA was used alongside curcumin, suggesting a potential therapeutic strategy for managing cancer-related inflammation.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is its potential as an anticancer agent. Research has indicated that imidazo[1,2-a]pyridine derivatives can act as inhibitors of the c-Met signaling pathway, which is often aberrantly activated in various cancers. A study highlighted the development of a series of c-Met inhibitors based on imidazo[1,2-a]pyridine scaffolds, where methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate was implicated in enhancing the efficacy of these inhibitors against cancer cell lines through selective modulation of c-Met activity .

GABA Receptor Modulation

The compound has also been studied for its effects on GABA A receptors, which are critical in the central nervous system (CNS). Compounds that modulate these receptors can potentially treat anxiety and other CNS disorders. This compound has shown promise in selectively modulating GABA A receptor subtypes, which could lead to fewer side effects compared to traditional anxiolytics .

Organic Synthesis

This compound serves as an intermediate in organic synthesis. Its structure facilitates the formation of more complex molecules through various reactions such as nucleophilic substitutions and cycloadditions. The ability to modify the imidazo[1,2-a]pyridine framework allows chemists to tailor compounds for specific biological activities .

Data Tables

Application Area Description Reference
Anticancer ActivityInhibitor of c-Met signaling pathway
GABA Receptor ModulationPotential treatment for anxiety disorders
Organic SynthesisIntermediate for synthesizing complex molecules

Case Study 1: c-Met Inhibition

In a study focused on developing new anticancer agents, this compound was identified as a promising candidate due to its ability to inhibit c-Met activation in vitro. The results demonstrated a significant reduction in cell proliferation and migration in cancer cell lines treated with this compound .

Case Study 2: Selective GABA Modulation

Another research effort investigated the effects of various imidazo[1,2-a]pyridine derivatives on GABA A receptors. This compound was found to selectively enhance receptor activity without causing sedation, making it a potential candidate for developing new anxiolytic medications .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and physicochemical properties of Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Melting Point (°C) Purity/Yield
This compound (Target) C₁₅H₁₁FN₂O₂ 270.27 4-Fluorophenyl (2), Methyl ester (7) Not reported 95%
Methyl imidazo[1,2-a]pyridine-7-carboxylate C₉H₈N₂O₂ 176.18 None (base structure) 133–135 95%
Ethyl 2-(3,4-difluorophenyl)-7-methylimidazo[1,2-a]pyrimidine-3-carboxylate C₁₇H₁₄F₂N₄O₂ 344.32 3,4-Difluorophenyl (2), Ethyl ester (3) 137.6–138.2 77% yield
Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate C₁₅H₁₀ClFN₂O₂ 296.71 3-Chloro-4-fluorophenyl (2) Not reported Not reported
Ethyl imidazo[1,2-a]pyridine-7-carboxylate C₁₀H₁₀N₂O₂ 190.20 Ethyl ester (7) 79–81 98%
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid C₉H₅F₃N₂O₂ 230.14 Trifluoromethyl (7), Carboxylic acid (3) Not reported Not reported

Key Observations

Core Heterocycle Variations :

  • The target compound and most analogs feature an imidazo[1,2-a]pyridine core. However, analogs like 2c () use an imidazo[1,2-a]pyrimidine core, which introduces an additional nitrogen atom. This modification may alter electronic properties and binding affinities in biological systems .

Substituent Effects: Fluorine vs. Chlorine: The 3-chloro-4-fluorophenyl analog () has a higher molecular weight (296.71 vs. 270.27) due to chlorine’s atomic mass, which also increases steric bulk and lipophilicity.

Ester Group Influence :

  • Replacing the methyl ester (target compound) with an ethyl ester () reduces the melting point (79–81°C vs. 133–135°C for the methyl ester base compound), likely due to increased alkyl chain flexibility .

Synthetic Yields: Ethyl 2-(3,4-difluorophenyl)-7-methylimidazo[1,2-a]pyrimidine-3-carboxylate (2c) is synthesized in 77% yield via a triethylamine-mediated reaction, followed by column chromatography . In contrast, minodronic acid derivatives (e.g., ) report lower total yields (24%) due to multi-step syntheses involving Mannich reactions and hydrolysis .

Preparation Methods

Copper-Catalyzed Oxidative Cyclization

A notable method involves the copper-catalyzed oxidative cyclization of 2-aminopyridine with 4-fluorophenyl-containing substrates under an oxygen atmosphere. For example, Dwivedi et al. reported the use of copper(II) triflate (Cu(OTf)2) as a catalyst in the presence of oxygen to promote the formation of imidazo[1,2-a]pyridines, albeit with moderate yields (12% in initial trials). Subsequent testing of copper catalysts such as CuCl2, Cu(TFA)2, and Cu(OAc)2 showed variable effectiveness, with Cu(OAc)2 being ineffective in this context.

This method typically involves:

  • Reactants: 2-aminopyridine (1 equiv) and 4-fluorophenyl-substituted aldehyde or equivalent (1.5 equiv).
  • Catalyst: Cu(OTf)2 (20 mol%).
  • Atmosphere: Oxygen.
  • Reaction time: Approximately 6 hours.
  • Yield: Initially low but can be optimized.

Solvent- and Catalyst-Free Microwave-Assisted Synthesis

An efficient and green approach reported involves microwave irradiation of neat reagents without solvent or catalyst. This method achieves high yields (up to 90%) of 2-phenylimidazo[1,2-a]pyridine derivatives, which can be adapted for 4-fluorophenyl analogues. The reaction conditions include:

  • Temperature: ~65 °C.
  • Microwave power: 100 W.
  • Time: Short reaction times (minutes to an hour).
  • Advantages: High yield, environmentally friendly, reduced reaction time.

This approach leverages the direct condensation and cyclization of 2-aminopyridine with 4-fluorobenzaldehyde or related precursors under microwave irradiation, facilitating rapid formation of the imidazo[1,2-a]pyridine core.

Amide Coupling and Functional Group Transformation

For derivatives bearing carboxylate or amide functionalities, a two-step process is often employed:

  • Preparation of the imidazo[1,2-a]pyridine carboxylic acid intermediate.
  • Conversion to the methyl ester via esterification or direct coupling reactions.

An example from antituberculosis compound synthesis involves:

  • Formation of 6,8-dibromo-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid.
  • Subsequent coupling with 4-fluoroaniline derivatives using coupling agents like EDCI and HOBt in DMF at 0 °C to room temperature for ~22 hours.
  • Purification by column chromatography.

Although this example is for a related imidazo[1,2-a]pyridine carboxamide, similar protocols can be adapted for methyl ester derivatives by replacing amines with methanol and acid catalysts or using methylating agents.

Direct Cyclization Using α-Bromocinnamaldehyde Analogues

A transition-metal-free method involves stirring a mixture of α-bromocinnamaldehyde derivatives with 2-aminopyridine in DMF at 100 °C under oxygen atmosphere for 10 hours. This method yields imidazo[1,2-a]pyridines after workup and purification. The reaction parameters are:

  • Solvent: DMF.
  • Temperature: 100 °C.
  • Atmosphere: Oxygen.
  • Time: 10 hours.
  • Workup: Extraction with ethyl acetate, drying, and column chromatography.

This method is adaptable for fluorophenyl-substituted aldehydes to obtain the target compound.

Comparative Data Table of Preparation Methods

Method Catalyst/Conditions Temperature Time Yield (%) Key Advantages Limitations
Copper-Catalyzed Oxidative Cyclization Cu(OTf)2, O2 atmosphere ~80-100 °C 6 h ~12-50* Mild conditions, catalytic Moderate yield, catalyst cost
Microwave-Assisted Solvent-Free No catalyst, microwave 65 °C Minutes to 1 h Up to 90 High yield, green, fast Requires microwave reactor
Amide Coupling in DMF EDCI, HOBt, Et3N 0 °C to RT 22 h 68-73 High selectivity, functional group tolerance Longer reaction time
α-Bromocinnamaldehyde Cyclization None, DMF, O2 atmosphere 100 °C 10 h Moderate Metal-free, simple setup Longer reaction time, solvent use

*Yield varies depending on catalyst optimization and substrate scope.

Research Findings and Optimization Notes

  • Copper catalysts show variable performance; Cu(OTf)2 is effective but may require optimization to improve yields.
  • Microwave irradiation significantly reduces reaction times and improves yields, making it a promising method for scale-up.
  • Coupling reactions with carboxylic acid intermediates enable introduction of ester or amide functionalities with high purity.
  • Oxygen atmosphere is beneficial for oxidative cyclization steps, facilitating catalyst turnover and product formation.
  • Solvent choice impacts reaction efficiency; DMF is common for coupling and cyclization reactions due to its polarity and stability under reaction conditions.

Q & A

[Basic] What synthetic methodologies are commonly employed for synthesizing Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate?

The synthesis typically involves condensation reactions between substituted pyridine precursors and fluorophenyl-containing intermediates. For example, one-pot multicomponent reactions under reflux conditions (e.g., using ethanol or acetonitrile as solvents) are frequently employed. Key steps include:

  • Cyclization of α-bromo ketones with aminopyridines .
  • Esterification of carboxylic acid intermediates using methylating agents like dimethyl sulfate .
  • Purification via column chromatography or recrystallization, with yields often ranging from 40–60% depending on substituent reactivity .

[Advanced] How can reaction conditions be optimized to improve synthetic yields?

Yield optimization requires systematic variation of:

  • Catalysts : Transition metals (e.g., CuI) or organocatalysts to enhance cyclization efficiency.
  • Solvents : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic intermediates.
  • Temperature : Controlled heating (e.g., 80–100°C) to minimize side reactions .
  • Monitoring : Real-time tracking via TLC or HPLC to identify optimal reaction termination points .
    Example: A one-pot reaction with acetonitrile at 85°C achieved 51% yield for a structurally analogous compound .

[Basic] What spectroscopic techniques are critical for structural validation?

  • NMR : 1H^1 \text{H} and 13C^{13} \text{C} NMR to confirm substituent positions and ester functionality (e.g., methyl ester resonance at ~3.9 ppm) .
  • X-ray crystallography : Resolve absolute configuration, as demonstrated for ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate using a Bruker SMART CCD diffractometer .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

[Advanced] How can discrepancies between crystallographic data and computational models be resolved?

  • Refinement : Adjust force field parameters in molecular docking software (e.g., AutoDock Vina) to better align with experimental bond lengths and angles observed in X-ray structures .
  • Validation : Compare hydrogen-bonding networks and torsion angles from crystallography (e.g., N1–C8–S1 = 124.52° in related compounds) with simulated conformers .

[Basic] What pharmacological activities are associated with imidazo[1,2-a]pyridine derivatives?

This scaffold exhibits broad bioactivity , including:

  • Antimicrobial : Inhibition of bacterial DNA gyrase (e.g., binding affinity = −7.2 kcal/mol for MTB–DNA gyrase) .
  • Antiviral : Disruption of viral replication machinery via hydrophobic interactions with target proteins .
  • Anti-inflammatory : Modulation of COX-2 pathways in in vitro assays .

[Advanced] How can pharmacokinetic properties be enhanced through structural modifications?

  • ADME optimization : Introduce hydrophilic groups (e.g., trifluoromethyl or piperazine) to improve solubility and reduce logP values.
  • In silico screening : Use tools like SwissADME to predict bioavailability and blood-brain barrier penetration. For example, analogs with −9.4 kcal/mol binding affinity to MTB–DNA gyrase showed enhanced permeability .
  • Metabolic stability : Replace metabolically labile esters with bioisosteres (e.g., amides) .

[Advanced] What strategies address contradictions between in vitro and in silico pharmacological data?

  • Assay validation : Replicate in vitro studies under standardized conditions (e.g., pH 7.4, 37°C) to confirm activity.
  • Dose-response analysis : Compare IC50_{50} values from cell-based assays with docking scores (e.g., molecules with −8.5 kcal/mol affinity showed sub-micromolar inhibition) .
  • Off-target profiling : Use kinome-wide screening to identify confounding interactions .

[Basic] What purification methods are recommended post-synthesis?

  • Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) to isolate polar intermediates.
  • Recrystallization : Ethanol/water mixtures for high-purity crystalline products (≥98% by HPLC) .

[Advanced] How can regioselectivity challenges in imidazo[1,2-a]pyridine synthesis be mitigated?

  • Directing groups : Install temporary protecting groups (e.g., benzyl sulfides) to steer cyclization toward the 2- or 7-positions .
  • Microwave-assisted synthesis : Enhance reaction specificity by reducing side-product formation through rapid, uniform heating .

[Basic] What safety precautions are essential when handling this compound?

  • PPE : Use nitrile gloves and fume hoods to avoid dermal/oral exposure.
  • Storage : Keep under inert atmosphere (N2_2) at −20°C to prevent ester hydrolysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate

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